molecular formula C15H16FN3O2 B7112165 tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate

tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate

Cat. No.: B7112165
M. Wt: 289.30 g/mol
InChI Key: YWSDSCBKTLBKAY-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a pyrimidinylphenyl moiety, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-15(2,3)21-14(20)19-11-4-5-13(16)12(6-11)10-7-17-9-18-8-10/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDSCBKTLBKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The general reaction scheme is as follows:

    Starting Materials: tert-butyl carbamate and 4-fluoro-3-pyrimidin-5-ylphenyl halide.

    Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

    Base: Cesium carbonate (Cs2CO3).

    Solvent: 1,4-dioxane.

    Reaction Conditions: The reaction mixture is heated to a suitable temperature (e.g., 80-100°C) and stirred for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or other strong acids.

    Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Deprotection Reactions: Free amine.

    Coupling Reactions: Complex organic molecules with new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-fluoro-3-pyrimidin-5-ylphenyl)carbamate is unique due to the presence of the pyrimidinylphenyl moiety, which imparts distinct chemical properties and reactivity. The fluorine atom enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications.

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